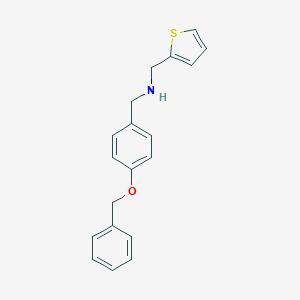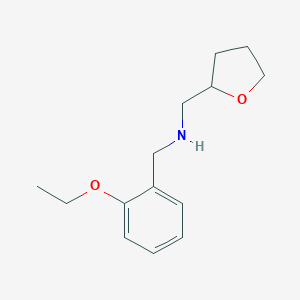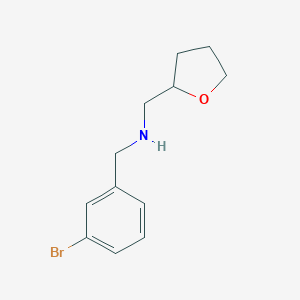![molecular formula C16H19N3O3 B315516 2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315516.png)
2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide is a complex organic compound with a molecular formula of C23H21N5O6. This compound is known for its unique structure, which includes a methoxy group, a pyridinylmethyl group, and an acetamide group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxy-4-nitrophenol with a suitable halogenated acetamide under basic conditions to form the phenoxy intermediate.
Reduction and Amination:
Final Coupling: The final step involves coupling the intermediate with an appropriate acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the nitro group yields amines.
科学研究应用
2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(2-Methoxy-4-{[(3-pyridinylcarbonyl)hydrazono]methyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- 2-(4-Ethyl-phenoxy)-N-(4-methyl-3-nitro-phenyl)-acetamide
- 2-Methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H19N3O3 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
2-[2-methoxy-4-[(pyridin-3-ylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H19N3O3/c1-21-15-7-12(4-5-14(15)22-11-16(17)20)8-19-10-13-3-2-6-18-9-13/h2-7,9,19H,8,10-11H2,1H3,(H2,17,20) |
InChI 键 |
BJJJXUPJEPSGSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC(=O)N |
规范 SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B315433.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315434.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-thienylmethyl)amine](/img/structure/B315437.png)

![N-[4-(dimethylamino)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B315440.png)
![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315445.png)
![1-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B315446.png)


![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315453.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B315454.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315455.png)
![N-[4-(allyloxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B315458.png)
![N-[2-(allyloxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B315462.png)
